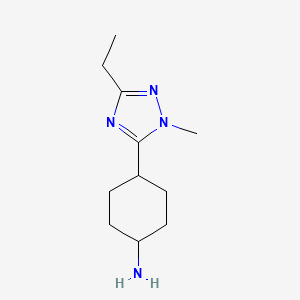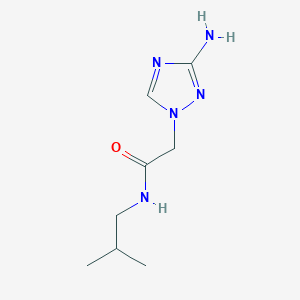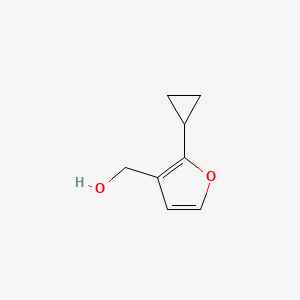
2-(2,4,6-Trimethylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trimethylphenyl)benzoic acid, also known as mesitoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4,6-trimethylphenyl)benzoic acid typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with carbon dioxide in the presence of a catalyst such as aluminum trichloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by hydrolysis to yield the desired product . The reaction conditions generally include maintaining the system at a specific temperature and pressure for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to optimize yield and purity. The catalyst is often recycled to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4,6-Trimethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(2,4,6-Trimethylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2,4,6-trimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylbenzoic acid: A closely related compound with similar chemical properties and applications.
2,4,6-Trimethylphenylboronic acid: Used in cross-coupling reactions and as a reagent in organic synthesis.
2,4,6-Trimethylbenzoyl chloride: An acylating agent used in the synthesis of various organic compounds
Uniqueness: 2-(2,4,6-Trimethylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
153868-35-0 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
GAQABVRYHABODI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)






